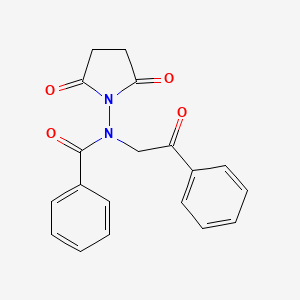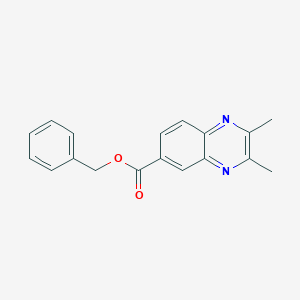![molecular formula C17H13ClFN3O2 B4407090 N-[2-chloro-5-(propionylamino)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4407090.png)
N-[2-chloro-5-(propionylamino)phenyl]-4-cyano-2-fluorobenzamide
Overview
Description
N-[2-chloro-5-(propionylamino)phenyl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has shown potential in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(propionylamino)phenyl]-4-cyano-2-fluorobenzamide involves the inhibition of various enzymes and proteins. The compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. The inhibition of these enzymes and proteins leads to cell death and the inhibition of disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. The compound has also been shown to have anti-angiogenic effects, which is important for the treatment of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-chloro-5-(propionylamino)phenyl]-4-cyano-2-fluorobenzamide in lab experiments include its high potency and low toxicity profile. The compound is also easy to synthesize and purify, which makes it a cost-effective option for drug development. The limitations of using the compound in lab experiments include its limited solubility in water, which can affect its bioavailability. The compound can also be unstable under certain conditions, which can affect its activity.
Future Directions
There are several future directions for the research on N-[2-chloro-5-(propionylamino)phenyl]-4-cyano-2-fluorobenzamide. One direction is the development of more potent and selective inhibitors of the target enzymes and proteins. Another direction is the evaluation of the compound in combination with other therapies, such as chemotherapy and immunotherapy. The compound can also be evaluated in animal models to assess its efficacy and safety in vivo. Finally, the compound can be evaluated in clinical trials to assess its potential for use in humans.
Conclusion:
This compound is a small molecule inhibitor that has shown potential in the treatment of various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The research on the compound is ongoing, and it holds promise for the development of new therapies for cancer, inflammation, and autoimmune diseases.
Scientific Research Applications
N-[2-chloro-5-(propionylamino)phenyl]-4-cyano-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. The compound has been shown to inhibit the activity of various enzymes and proteins that are involved in disease progression. It has also been shown to have a low toxicity profile, which is an important consideration for drug development.
properties
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-4-cyano-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-2-16(23)21-11-4-6-13(18)15(8-11)22-17(24)12-5-3-10(9-20)7-14(12)19/h3-8H,2H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOCLYNRYJGHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[benzyl(methyl)amino]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4407010.png)
![5-chloro-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4407022.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4407023.png)
![1-(4-chlorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4407027.png)

![2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4407030.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4407037.png)
![1-[3-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4407044.png)
![1-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4407045.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4407054.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4407064.png)
![4-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4407072.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4407087.png)